molecular formula C17H12N2O3 B5484382 N-1-naphthyl-2-nitrobenzamide

N-1-naphthyl-2-nitrobenzamide

Cat. No.: B5484382
M. Wt: 292.29 g/mol
InChI Key: LHXFRVPHHSNAPR-UHFFFAOYSA-N
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Description

“N-1-naphthyl-2-nitrobenzamide” is a chemical compound with the molecular formula C17H12N2O3 . It’s related to a class of compounds known as naphthylamines, which are derivatives of naphthalene where one hydrogen atom is replaced by an amino group .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a naphthyl group (a two-ring aromatic system), an amide group (consisting of a carbonyl group (C=O) and a nitrogen), and a nitro group (NO2) attached to a benzene ring .

Scientific Research Applications

Photorearrangement

N-1-naphthyl-2-nitrobenzamide has been studied for its photochemical properties. Gunn and Stevens (1973) explored the photo-rearrangement of N-aryl-2-nitrobenzamides, demonstrating the transformation of these compounds under light exposure. This study highlights the potential application of this compound in photochemical reactions (Gunn & Stevens, 1973).

Antibacterial Evaluation

Ravichandiran, Premnath, and Vasanthkumar (2015) conducted a study on the synthesis and antibacterial evaluation of naphthalene-1,4-dione derivatives, including this compound. Their research revealed the compound's effective antibacterial properties, especially against Proteus vulgaris (Ravichandiran et al., 2015).

Environmental Monitoring and Remediation

Awual et al. (2019) developed a functionalized material using a derivative of this compound for monitoring and removing nitrite (NO2−) from water. This research suggests its utility in environmental monitoring and water treatment (Awual et al., 2019).

Ion-Selective Electrode Construction

Mirzaee (2019) found that derivatives of this compound could be used in constructing ion-selective electrodes, particularly for neodymium(III) ions. This highlights its potential application in analytical chemistry and sensor technology (Mirzaee, 2019).

Detection of Nitroaromatics

Chahal and Sankar (2015) utilized this compound derivatives for the detection of nitroaromatic compounds like picric acid in aqueous media. This suggests its application in the development of sensitive and environmentally friendly detection methodologies (Chahal & Sankar, 2015).

Pyrolysis Studies

Boshev, Dyall, and Sadler (1972) studied the pyrolysis of naphthyl azides, including compounds like 1-nitro-2-naphthyl azide, which is closely related to this compound. This research provides insights into the thermal decomposition of such compounds, relevant in material science and chemical engineering (Boshev et al., 1972).

Quality Control in Medicinal Chemistry

Sych et al. (2018) developed methods for the identification and quantitative determination of this compound derivatives in the context of quality control for potential anticonvulsants. This underscores its significance in the pharmaceutical industry (Sych et al., 2018).

Transport of Metal Ions

Kubo et al. (1998) explored the use of this compound derivatives for the transport of metal ions like Cu(II) through liquid membranes, indicating its potential in metal ion extraction and separation processes (Kubo et al., 1998).

Future Directions

The future directions for research on “N-1-naphthyl-2-nitrobenzamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. The development of novel chemical tools targeting the auxin pathway, as seen with related compounds, could also be a promising future direction .

Properties

IUPAC Name

N-naphthalen-1-yl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-17(14-9-3-4-11-16(14)19(21)22)18-15-10-5-7-12-6-1-2-8-13(12)15/h1-11H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXFRVPHHSNAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-nitrobenzoyl chloride in anhydrous THF (5 mL) was added N, N-diisopropylethylamine (0.235 mL, 1.35 mmol) followed by 1-aminonaphthalene (192.9 mg, 1.35 mmol) and the solution was stirred at 40° C. for 16 hours. The solvent was evaporated to give N-naphthyl(2-nitrophenyl)carboxamide, a compound of formula (7), which was used for the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.235 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
192.9 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.